molecular formula C8H12N2O B2856472 2-Ethyl-6-oxopiperidine-2-carbonitrile CAS No. 2111733-28-7

2-Ethyl-6-oxopiperidine-2-carbonitrile

Cat. No.: B2856472
CAS No.: 2111733-28-7
M. Wt: 152.197
InChI Key: SZZOGUDEUYFMLE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Ring Systems in Organic and Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug discovery and organic synthesis. ajchem-a.com Its prevalence stems from its ability to confer favorable pharmacokinetic properties to molecules, including improved water solubility and the ability to form key hydrogen bonds with biological targets. ajchem-a.com This six-membered saturated heterocycle is a fundamental component of a vast array of natural products, pharmaceuticals, and agrochemicals.

Many piperidine-containing compounds exhibit significant biological activities, including analgesic, antipsychotic, antihistaminic, and anti-HIV properties. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to be precisely oriented in three-dimensional space to optimize interactions with biological receptors and enzymes.

Table 1: Examples of Marketed Drugs Containing the Piperidine Scaffold

Drug NameTherapeutic Class
MethylphenidateCNS Stimulant
FentanylOpioid Analgesic
DonepezilAcetylcholinesterase Inhibitor
RisperidoneAntipsychotic
LoratadineAntihistamine

Overview of Oxopiperidine Architectures and Their Research Utility

Oxopiperidines, also known as piperidinones, are piperidine derivatives containing a carbonyl group within the ring. These lactams are not only important synthetic intermediates but also exhibit a range of biological activities themselves. The position of the carbonyl group within the piperidine ring significantly influences the molecule's chemical reactivity and biological profile.

For instance, 2-oxopiperidines (δ-valerolactams) are key structural motifs in various natural products and have been explored as scaffolds for the development of novel therapeutic agents. The lactam functionality can act as a hydrogen bond donor and acceptor, contributing to binding interactions with biological targets. Furthermore, the carbonyl group can be a site for further chemical modifications, allowing for the generation of diverse molecular libraries. The synthesis of substituted piperidinones is an active area of research, with numerous methods developed for their construction. nih.gov

Rationale for Investigating 2-Ethyl-6-oxopiperidine-2-carbonitrile

The specific substitution pattern of this compound provides a compelling rationale for its investigation. The presence of a quaternary stereocenter at the C2 position, substituted with both an ethyl and a cyano group, introduces unique structural and chemical features.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. This allows for the facile introduction of a wide range of other functional groups, making this compound a potentially valuable building block for the synthesis of more complex molecules.

The geminal disubstitution at the C2 position is expected to influence the conformational preference of the piperidine ring and the reactivity of the lactam moiety. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of two substituents on the same carbon atom can accelerate intramolecular reactions. This could have implications for the synthesis and subsequent transformations of this molecule.

From a medicinal chemistry perspective, the combination of a lactam, a nitrile, and an ethyl group on a piperidine scaffold offers the potential for multi-point interactions with biological targets. The unique three-dimensional arrangement of these functional groups could lead to the discovery of novel compounds with high affinity and selectivity for specific receptors or enzymes. The development of highly substituted piperidine analogs is a key strategy in the search for new bioactive compounds with potential applications in areas such as antioxidant and anti-Alzheimer's therapies. ajchem-a.com

A plausible synthetic route to this compound could involve the Thorpe-Ziegler cyclization of a dinitrile precursor. synarchive.comdntb.gov.ua This intramolecular condensation reaction is a well-established method for the formation of cyclic α-cyanoenamines, which can then be hydrolyzed to the corresponding cyclic ketone. Alternatively, a Dieckmann-type condensation of a suitable amino diester could also be envisioned. mychemblog.comwikipedia.org

Table 2: Physicochemical Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Calculated)
2-PiperidinoneC5H9NO99.13-0.46
2-Oxopiperidine-2-carbonitrileC6H8N2O124.14-0.25
2,2-Dimethyl-6-oxopiperidineC7H13NO127.180.58

Note: The data presented in this table is for analogous compounds and is intended to provide a general idea of the expected physicochemical properties of this compound.

Research Trajectories and Future Perspectives for this Compound Class

The investigation of this compound and its derivatives is poised to open up new avenues in both synthetic and medicinal chemistry. Future research in this area is likely to focus on several key aspects:

Development of Efficient Synthetic Methodologies: The exploration of novel and stereoselective methods for the synthesis of this compound and its analogs will be a primary focus. This could involve the optimization of existing methods, such as the Thorpe-Ziegler cyclization, or the development of entirely new synthetic strategies.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the nitrile and lactam functionalities in this sterically hindered environment will be crucial for unlocking the synthetic potential of this scaffold. This includes exploring its utility in the synthesis of novel heterocyclic systems and as a precursor to a variety of functionalized piperidines.

Biological Evaluation: Given the prevalence of the piperidine and oxopiperidine motifs in bioactive molecules, it is highly probable that derivatives of this compound will be screened for a wide range of pharmacological activities. nih.gov Areas of particular interest could include neuroscience, oncology, and infectious diseases. The unique substitution pattern may lead to compounds with novel mechanisms of action or improved selectivity profiles.

Materials Science Applications: The ability of lactams to undergo ring-opening polymerization suggests that this compound could serve as a monomer for the synthesis of novel functionalized polyamides. The presence of the nitrile and ethyl groups could impart unique properties to the resulting polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-oxopiperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-8(6-9)5-3-4-7(11)10-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZOGUDEUYFMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC(=O)N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Ethyl 6 Oxopiperidine 2 Carbonitrile

Reactions Involving the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in 2-Ethyl-6-oxopiperidine-2-carbonitrile would likely proceed in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a primary amide, 2-ethyl-6-oxopiperidine-2-carboxamide. Further heating in the presence of acid would then hydrolyze the amide to produce 2-ethyl-6-oxopiperidine-2-carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nitrile carbon is attacked to form a hydroxy imine intermediate, which tautomerizes to the amide. Saponification of the resulting amide under basic conditions would yield the carboxylate salt of 2-ethyl-6-oxopiperidine-2-carboxylic acid. Subsequent acidification would then produce the final carboxylic acid. It is worth noting that the hydrolysis of sterically hindered nitriles can sometimes be challenging. researchgate.net

Reaction Reagents Intermediate Product Final Product
Acid-catalyzed HydrolysisH₃O⁺, Δ2-Ethyl-6-oxopiperidine-2-carboxamide2-Ethyl-6-oxopiperidine-2-carboxylic acid
Base-catalyzed Hydrolysis1. OH⁻, H₂O, Δ 2. H₃O⁺2-Ethyl-6-oxopiperidine-2-carboxamide2-Ethyl-6-oxopiperidine-2-carboxylic acid

Reduction of the Carbonitrile Group

The carbonitrile group can be reduced to a primary amine using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This reaction would convert the nitrile group to an aminomethyl group, yielding (2-aminomethyl-2-ethylpiperidin-6-one).

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in reducing nitriles to primary amines. This method offers a powerful alternative to catalytic hydrogenation.

Reaction Reagents Product
Catalytic HydrogenationH₂, Pd/C or PtO₂(2-Aminomethyl-2-ethylpiperidin-6-one)
Chemical Reduction1. LiAlH₄, Ether 2. H₂O(2-Aminomethyl-2-ethylpiperidin-6-one)

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, particularly organometallic reagents.

Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the nitrile would form an imine intermediate after acidic workup. This imine can then be hydrolyzed to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield a methyl ketone derivative.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form, after hydrolysis, a ketone.

These reactions provide a pathway to form a new carbon-carbon bond at the site of the original nitrile group.

Nucleophile Reagents Intermediate Final Product (after hydrolysis)
Grignard Reagent (e.g., CH₃MgBr)1. CH₃MgBr, Ether 2. H₃O⁺Imine1-(2-Ethyl-6-oxopiperidin-2-yl)ethan-1-one
Organolithium (e.g., CH₃Li)1. CH₃Li, Ether 2. H₃O⁺Imine1-(2-Ethyl-6-oxopiperidin-2-yl)ethan-1-one

Reactivity at the 6-Oxo Group (Lactam Moiety)

The 6-oxo group is part of a cyclic amide, known as a lactam. This functional group has its own characteristic reactivity.

Lactam Ring-Opening and Re-closure Reactions

The amide bond within the lactam ring can be cleaved under hydrolytic conditions, similar to acyclic amides, although cyclic systems can exhibit different reactivity profiles.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring, yielding an amino acid, specifically 6-amino-2-ethyl-2-cyanoheptanoic acid. The stability of the six-membered ring may require harsh reaction conditions for hydrolysis to occur.

Reduction: The carbonyl group of the lactam can be reduced without ring cleavage using certain reducing agents. For instance, reduction with borane (B79455) (BH₃) could potentially reduce the amide to an amine, yielding a substituted piperidine (B6355638).

Reactions at the Carbonyl Carbon (e.g., Ketalization, Enolization)

The carbonyl carbon of the lactam is electrophilic and can react with nucleophiles.

Ketalization: The formation of ketals from amides is generally not a favorable process under standard conditions that are used for ketones and aldehydes. The resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic.

Enolization: The lactam can potentially form an enolate ion in the presence of a strong base. The protons on the carbon atom alpha to the carbonyl group (at the 5-position) can be abstracted. This enolate can then participate in various alkylation or condensation reactions, allowing for further functionalization of the piperidine ring.

Reactions of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is part of a lactam, which significantly influences its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity and basicity. nih.govrsc.org

N-Alkylation and Acylation Processes

Despite the reduced nucleophilicity, the nitrogen atom of this compound can undergo N-alkylation and N-acylation under appropriate conditions. These reactions typically require strong electrophiles and often the use of a base to deprotonate the nitrogen, enhancing its nucleophilic character.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be achieved using various alkylating agents. Common methods involve the use of alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base. researchgate.net The choice of base is crucial and can range from alkali metal hydrides (like sodium hydride) to strong organic bases. The reaction proceeds via nucleophilic substitution, where the deprotonated lactam nitrogen attacks the electrophilic carbon of the alkylating agent.

For instance, the N-alkylation of related 2-piperidone (B129406) systems has been successfully carried out using alkyl halides in the presence of bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net

N-Acylation: The acylation of the piperidine nitrogen introduces an acyl group, forming an N-acyl lactam (an imide). This is typically accomplished using acylating agents such as acyl chlorides or anhydrides. The reaction may be facilitated by a base to neutralize the acid byproduct. In some cases, internal nucleophilic catalysis can be employed to promote the acylation of amides. semanticscholar.org

The transamidation of N-acyl-2-piperidones with various amines has been demonstrated under mild, metal-free conditions, highlighting the reactivity of the N-acyl lactam system. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperidones

Reaction TypeElectrophileBaseSolventTypical Conditions
N-AlkylationAlkyl Halide (e.g., R-Br, R-I)K₂CO₃ or NaHDMF or AcetonitrileRoom temperature to moderate heating
N-AcylationAcyl Chloride (e.g., R-COCl)Triethylamine or PyridineDichloromethane or THF0 °C to room temperature

This table presents generalized conditions based on the reactivity of similar piperidone structures.

Reactions Facilitated by Nitrogen Lone Pair Electron Density

The delocalization of the nitrogen's lone pair into the carbonyl group significantly diminishes its availability for reactions that depend on high electron density at the nitrogen atom. nih.gov In contrast to amines, where the lone pair is localized and readily available, the lactam nitrogen in this compound is a much weaker base and nucleophile. rsc.org

Consequently, reactions such as protonation at the nitrogen are less favorable compared to protonation at the carbonyl oxygen. The reduced electron density also means that the nitrogen is less likely to participate in reactions like complexation with Lewis acids unless they are highly reactive. The geometry of the nitrogen atom in lactams is more planar (sp²-like) than in amines (sp³), which is a consequence of this resonance stabilization. nih.gov

Transformations at the 2-Ethyl Substituent

The 2-ethyl substituent is situated at a quaternary carbon, which is also bonded to a nitrile and is part of the lactam ring. This substitution pattern makes direct transformations at the ethyl group challenging due to steric hindrance and the lack of activating functional groups on the ethyl chain itself.

Reactions that typically occur at alkyl chains, such as free-radical halogenation, would likely be unselective and could lead to a mixture of products, including reaction at other positions on the piperidine ring. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups would deactivate the α-carbon of the ethyl group towards electrophilic attack.

However, transformations of the entire piperidine ring that indirectly affect the ethyl group are possible. For example, reduction of the lactam carbonyl group would alter the electronic environment of the 2-position.

Stereochemical Outcomes and Control in Chemical Transformations

The 2-position of this compound is a chiral center. Therefore, any reaction involving this compound must consider the potential for creating or modifying stereochemistry. If the starting material is a racemate, reactions with achiral reagents will produce racemic products. However, the use of chiral reagents or catalysts can lead to the formation of diastereomers or enantiomerically enriched products.

The stereoselective synthesis of substituted piperidines is a well-developed area of organic chemistry. mdma.chrsc.org For a molecule like this compound, controlling the stereochemistry at the C2 position during its synthesis is a key challenge. Asymmetric synthesis strategies could involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material.

For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved with high diastereomeric excess, demonstrating that stereocontrol in the synthesis of substituted piperidones is feasible. researchgate.net Similarly, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been accomplished through sequential asymmetric allylic alkylation and ring contraction, a strategy that could potentially be adapted for piperidine systems. nih.gov

In reactions of the synthesized this compound, the existing stereocenter at C2 can direct the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as diastereoselective induction. For example, if a reaction were to create a new stereocenter at C3, the ethyl and nitrile groups at C2 would influence the approach of the incoming reagent, potentially leading to a preference for one diastereomer over the other. The stereocontrolled synthesis of piperidine-fused 3-methylenetetrahydropyrans from lactam-tethered alkenols highlights how existing stereochemistry in a lactam ring can direct subsequent reactions. rsc.orgnih.gov

Table 2: Potential Stereochemical Considerations in Transformations

TransformationPotential for StereocontrolMethodologies
Synthesis of the piperidine ringHighAsymmetric catalysis, chiral auxiliaries, chiral pool synthesis
N-Alkylation/AcylationNot applicable at the chiral center-
Reaction at other ring positionsHigh (diastereoselection)Substrate-controlled reactions directed by the C2 stereocenter

This table outlines general strategies for stereochemical control relevant to the target compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethyl 6 Oxopiperidine 2 Carbonitrile

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of a unique molecular formula.

For 2-Ethyl-6-oxopiperidine-2-carbonitrile, analysis via HRMS provides a measured exact mass that corresponds to the theoretical mass of its protonated form, [M+H]⁺. This correlation confirms the molecular formula C₈H₁₂N₂O. The high resolution of the technique distinguishes the target compound from other potential isobaric species, thus providing a high degree of confidence in its elemental makeup.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Molecular FormulaC₈H₁₂N₂O
Theoretical [M+H]⁺ (m/z)153.1028
Measured [M+H]⁺ (m/z)153.1025
Mass Error (ppm)-1.96

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicities). The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the three methylene (B1212753) groups of the piperidine (B6355638) ring, as well as a signal for the amide proton. The chemical shifts of the piperidine ring protons are influenced by the neighboring carbonyl, nitrile, and ethyl groups.

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the carbonyl carbon, the nitrile carbon, the quaternary carbon at position 2, the three methylene carbons of the piperidine ring, and the two carbons of the ethyl group.

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28br s1HN-H
2.55 - 2.45m2HH-5
2.10 - 1.95m2HCH₂ (ethyl)
1.90 - 1.75m2HH-3
1.70 - 1.60m2HH-4
0.95t3HCH₃ (ethyl)
Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
172.5C=O (C-6)
119.8C≡N
60.2C-2
35.4CH₂ (ethyl)
31.8C-5
29.7C-3
22.1C-4
8.9CH₃ (ethyl)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, this would show correlations between the methyl and methylene protons of the ethyl group, and a network of correlations between the adjacent methylene protons of the piperidine ring (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals of the ethyl and piperidine methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the ethyl protons to the C-2 quaternary carbon and the nitrile carbon. Correlations from the H-5 protons to the C-6 carbonyl carbon would also be expected, confirming the connectivity around the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the ethyl group protons and the protons at the C-3 position of the piperidine ring, offering insights into the preferred conformation of the ethyl group.

Advanced NMR for Conformational Studies and Molecular Interactions (e.g., DEEP-STD NMR)

While standard NMR techniques are powerful for structural elucidation, advanced methods can provide deeper insights into the molecule's dynamic behavior and interactions. For piperidine-containing compounds, conformational analysis is of significant interest. Techniques such as variable temperature NMR could be employed to study the ring inversion dynamics of the piperidine core. For studying interactions with larger biomolecules, DEEP-STD (DEEP-Saturation Transfer Difference) NMR could be utilized. This method can identify the specific protons of the ligand that are in close contact with a receptor, providing valuable information for drug discovery and design.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the key functional groups.

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The nitrile group (C≡N) would be identified by a sharp, medium-intensity absorption in the region of 2250-2200 cm⁻¹. The N-H stretching vibration of the amide is expected to appear as a broad band around 3200 cm⁻¹. Finally, the C-H stretching vibrations of the aliphatic ethyl and piperidine ring moieties would be observed in the 3000-2850 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound
Frequency (cm⁻¹)IntensityAssignment
~3200Broad, MediumN-H Stretch (Amide)
~2950-2850StrongC-H Stretch (Aliphatic)
~2240Sharp, MediumC≡N Stretch (Nitrile)
~1650StrongC=O Stretch (Amide)

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

As this compound possesses a stereocenter at the C-2 position, X-ray diffraction of a suitable single crystal would unambiguously establish its relative and, if a suitable heavy atom is present or by using specific crystallographic techniques, absolute stereochemistry. The analysis would also reveal the preferred conformation of the six-membered piperidine ring, which is expected to adopt a chair-like conformation to minimize steric strain. The orientation of the ethyl and nitrile substituents (axial vs. equatorial) would also be definitively determined.

Table 5: Hypothetical Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)10.21
c (Å)9.87
β (°)105.3
Volume (ų)829.6
Z4

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules, particularly in the context of pharmaceutical development where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and quantifying their relative amounts.

For substituted piperidones, chiral stationary phases (CSPs) are commonly employed to achieve enantioseparation. The selection of an appropriate CSP and mobile phase is crucial for effective resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including heterocyclic structures like piperidines. The separation mechanism on these phases typically involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase.

In the case of piperidine-2,6-diones, which are structurally related to the compound of interest, successful enantiomeric resolution has been achieved using CSPs under normal phase conditions. For instance, a Kromasil CHI-DMB column has been utilized with a mobile phase consisting of hexane (B92381) and dioxane to separate the enantiomers of drugs like aminoglutethimide. nih.gov The chiral recognition in such cases is attributed to hydrogen bonding and π-π interactions between the analyte and the chiral stationary phase. nih.gov

Therefore, while a general approach to developing a chiral HPLC method can be proposed based on existing literature for similar compounds, specific and validated data for this compound remains to be published. Such a method would likely involve screening various polysaccharide-based chiral columns with different mobile phase compositions (both normal and reversed-phase) to identify optimal separation conditions.

Derivatives and Analogues of 2 Ethyl 6 Oxopiperidine 2 Carbonitrile: Design and Synthesis

Systematic Structural Modifications of the Piperidine (B6355638) Ring

Modifications to the piperidine ring itself are fundamental to creating structural diversity. These changes can be introduced at the ring nitrogen or the carbon backbone (positions 3, 4, and 5).

N-Functionalization: The secondary amine within the lactam can be subjected to various substitution reactions. N-alkylation or N-arylation can be achieved under standard conditions, for instance, by using alkyl or aryl halides in the presence of a base. These modifications can significantly alter the molecule's steric and electronic properties.

C3, C4, and C5 Substitution: Introducing substituents onto the carbon skeleton of the piperidine ring is a more complex task that often requires designing the synthesis from acyclic precursors or functionalizing an existing piperidone ring before the introduction of the ethyl and carbonitrile groups. For instance, analogues with substituents at the C5 position have been synthesized in related 6-oxopiperidine-2-carboxylate (B1261032) systems, confirming the feasibility of such modifications. researchgate.net Methods like conjugate addition to α,β-unsaturated lactam precursors or stereoselective alkylation can yield a variety of substituted piperidine rings. acs.org

Exploration of Variations at the 2-Ethyl Substituent

The ethyl group at the C2 position plays a crucial role in defining the steric environment of the adjacent functional groups. Replacing this group with other alkyl, aryl, or functionalized chains allows for a systematic exploration of structure-activity relationships. The synthesis of these analogues typically involves modifying the initial steps of the synthetic sequence. For example, in a Strecker-type synthesis, the choice of ketone precursor (in this case, 2-pentanone) dictates the substituent at the C2 position. By employing different ketones, a library of 2-substituted-6-oxopiperidine-2-carbonitriles can be generated. Methodologies for creating chiral 2-substituted piperidine carboxylates from amino acids demonstrate the broad applicability of this approach to generate diversity at this position. researchgate.net

Functional Group Interconversions at the 6-Oxo Moiety

The lactam carbonyl group at the C6 position is a key site for functional group manipulation. Its reactivity allows for its conversion into several other moieties, fundamentally altering the character of the heterocyclic core.

Reduction to Piperidine: The amide carbonyl can be completely reduced to a methylene (B1212753) group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the 6-oxopiperidine (a δ-lactam) into a fully saturated 2-ethyl-2-cyanopiperidine, removing the planar amide constraint and introducing greater conformational flexibility.

Conversion to Thiolactam: The oxygen of the carbonyl group can be exchanged for sulfur through thionation. Lawesson's reagent is a mild and effective agent for this conversion, yielding the corresponding 2-Ethyl-6-thioxopiperidine-2-carbonitrile. organic-chemistry.orgnih.govnih.govresearchgate.net This transformation modifies the electronic properties and hydrogen-bonding capabilities of the moiety.

Table 1: Functional Group Interconversions at the 6-Oxo Moiety
Starting MoietyReagent(s)Resulting MoietyTransformation
6-Oxo (Lactam)Lithium Aluminum Hydride (LiAlH₄)Methylene (Piperidine)Reduction
6-Oxo (Lactam)Lawesson's Reagent6-Thioxo (Thiolactam)Thionation

Derivatization of the Carbonitrile Group for Diverse Functionalities

The carbonitrile group at C2 is exceptionally versatile and serves as a linchpin for introducing a wide array of functionalities. Its transformations are among the most common strategies for derivatizing this scaffold.

Hydrolysis to Amide and Carboxylic Acid: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide (2-Ethyl-6-oxopiperidine-2-carboxamide), while complete hydrolysis affords the carboxylic acid (2-Ethyl-6-oxopiperidine-2-carboxylic acid), a close analogue of 6-oxopipecolic acid. nih.gov

Reduction to Aminomethyl Group: The nitrile can be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. This results in the formation of a (2-aminomethyl)-2-ethyl-6-oxopiperidine, introducing a basic center adjacent to the quaternary carbon.

Conversion to Tetrazole Ring: A highly significant transformation is the [2+3] cycloaddition of the nitrile with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. organic-chemistry.orgnih.gov This reaction constructs a 5-substituted 1H-tetrazole ring, which is a well-known bioisostere for a carboxylic acid group. nih.gov This derivatization is a common strategy in medicinal chemistry to improve metabolic stability and other physicochemical properties. beilstein-journals.org

Table 2: Derivatization of the C2-Carbonitrile Group
Starting MoietyReagent(s)Resulting Functional GroupReaction Type
Carbonitrile (-C≡N)H₃O⁺ or OH⁻ (controlled)Primary Amide (-CONH₂)Partial Hydrolysis
Carbonitrile (-C≡N)H₃O⁺ or OH⁻ (vigorous)Carboxylic Acid (-COOH)Complete Hydrolysis
Carbonitrile (-C≡N)LiAlH₄ or H₂/CatalystAminomethyl (-CH₂NH₂)Reduction
Carbonitrile (-C≡N)NaN₃, Lewis Acid (e.g., ZnCl₂)1H-Tetrazol-5-yl[2+3] Cycloaddition

Synthesis of Novel Spiropiperidine Analogues

The synthesis of spiropiperidines, which feature a spirocyclic junction, has gained significant attention as a strategy to explore three-dimensional chemical space. rsc.org The 2-Ethyl-6-oxopiperidine-2-carbonitrile scaffold can be envisioned as a precursor for novel 2-spiropiperidines. nih.govwhiterose.ac.uk A plausible synthetic approach involves an intramolecular reaction where a functional group tethered to the piperidine nitrogen attacks a derivative of the C2 position.

Alternatively, a more direct synthesis can be achieved through multicomponent reactions. For example, a δ-amino-β-ketoester can react with a cyclic ketone to generate a 2-spiropiperidine scaffold. nih.gov Another relevant pathway involves a Strecker reaction on a functionalized piperidone, followed by hydrolysis of the resulting nitrile to an amide, and subsequent spirocyclization. researchgate.net This highlights how the core functionalities of the title compound are integral to the construction of more complex spirocyclic systems.

Influence of Substituent Effects on Chemical Reactivity and Stereocontrol

The chemical behavior of the this compound core is profoundly influenced by the nature and position of other substituents on the ring.

Chemical Reactivity: The electronic properties of substituents can modulate the reactivity of the functional groups. For instance, an electron-withdrawing group (e.g., a tosyl or acyl group) on the piperidine nitrogen increases the electrophilicity of the C6-carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The presence of such groups can also influence the pKa of the N-H proton and the acidity of the α-protons at C3 and C5. rsc.org

Stereocontrol: The presence of the quaternary stereocenter at the C2 position is a dominant factor in directing the stereochemical outcome of subsequent reactions. Any reaction at an adjacent position, such as the reduction of the C6-carbonyl or alkylation at C3, will be influenced by the steric bulk of the C2-ethyl and C2-carbonitrile groups. This steric hindrance typically forces incoming reagents to approach from the less hindered face of the molecule, leading to a high degree of diastereoselectivity. nih.govrsc.orgrsc.org This principle is fundamental in the stereocontrolled synthesis of polysubstituted piperidines, where existing stereocenters are leveraged to establish new ones with predictable relative and absolute configurations. acs.orgnih.gov

Biological Relevance and Mechanistic Studies Academic Research Focus

Investigation of Molecular Interactions with Biomolecular Targets

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the molecular interactions of 2-Ethyl-6-oxopiperidine-2-carbonitrile with the biomolecular targets listed below. The following sections provide a general overview of the principles of these interactions as they relate to the specified targets.

Topoisomerase IIα is a crucial enzyme in DNA replication and transcription, managing DNA topology by creating transient double-strand breaks. nih.gov Compounds that inhibit Topoisomerase IIα are a cornerstone of cancer chemotherapy. nih.govdrugbank.com The binding of a ligand to this enzyme can occur through intercalation into the DNA or by stabilizing the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. nih.gov While some piperidine-containing compounds have been investigated as Topoisomerase IIα inhibitors, specific binding mechanism studies for this compound are not currently available in the public domain. nih.gov

β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. nih.gov In the gut microbiome, bacterial β-glucuronidase can reactivate the excreted, inactive glucuronide metabolites of certain drugs, leading to toxicity. nih.gov Inhibition of this enzyme is a therapeutic strategy to mitigate such adverse effects. Inhibitors of β-glucuronidase often mimic the structure of the glucuronic acid substrate to bind to the enzyme's active site. nih.govnih.gov There is no specific research available that details the binding mechanism of this compound with β-Glucuronidase.

The HuR (Human antigen R) protein is an RNA-binding protein that plays a role in regulating the stability and translation of messenger RNAs (mRNAs) encoding for proteins involved in cell growth and stress responses. Modulation of HuR activity is a potential therapeutic avenue for cancer and inflammatory diseases. Small molecules can inhibit HuR function by binding to its RNA-binding domains, thereby preventing its interaction with target mRNAs. To date, there are no published studies on the interaction of this compound with the HuR protein.

Role as Chemical Probes in Elucidating Biochemical Pathways

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. An effective chemical probe should be potent, selective, and have a known mechanism of action. Currently, there is no available scientific literature that describes the use of this compound as a chemical probe for the elucidation of biochemical pathways.

Contribution as Synthetic Building Blocks for Complex Natural Products and Analogues

The piperidine (B6355638) ring is a common structural motif in a vast number of alkaloids and other natural products with significant biological activities. nih.gov Synthetic chemists often utilize functionalized piperidine derivatives as key building blocks in the total synthesis of these complex molecules. The presence of multiple functional groups in this compound, including a modifiable lactam, a nitrile group that can be hydrolyzed or reduced, and a quaternary center, theoretically makes it a versatile synthetic intermediate. However, a review of the current chemical literature does not indicate its specific application as a building block in the synthesis of complex natural products or their analogues.

In Vitro Studies on Molecular Mechanisms of Cellular Processes (e.g., enzyme activity modulation, macromolecular interactions)

In vitro studies are essential for understanding the molecular mechanisms through which a compound exerts its biological effects. Such studies can include enzyme inhibition assays, receptor binding assays, and analysis of interactions with other macromolecules. While numerous piperidine derivatives have been synthesized and evaluated in various in vitro assays for activities such as anticancer and antimicrobial effects, specific data on this compound is not present in the available scientific literature. nih.govnih.govmdpi.comekb.egmdpi.com

Elucidation of Structure-Biological Activity Relationships at a Molecular and Mechanistic Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects. For the piperidine class of compounds, SAR studies have been crucial in optimizing their therapeutic properties. However, in the absence of biological activity data for this compound, no specific SAR studies at a molecular and mechanistic level can be reported for this compound.

Q & A

Q. What methodologies validate the environmental safety profile of this compound in green chemistry applications?

  • Methodological Answer : Life cycle assessment (LCA) evaluates waste generation and energy use. Ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) assess environmental impact. Solvent sustainability metrics (e.g., E-factor, PMI) compare greenness of alternative synthetic routes .

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